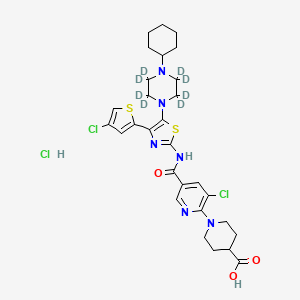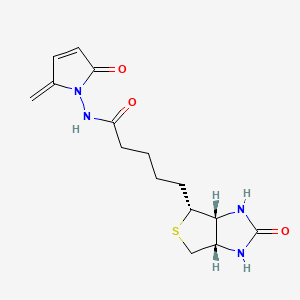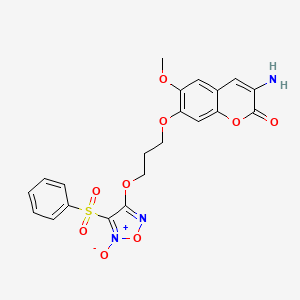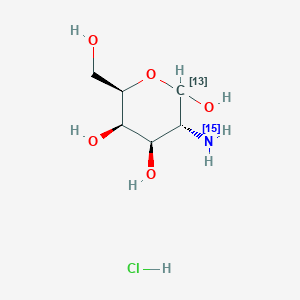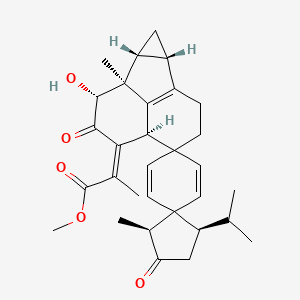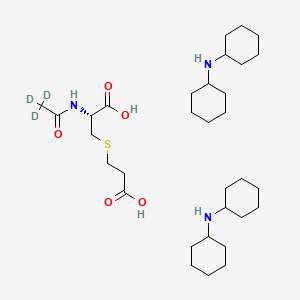
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-cysteine, an amino acid, and is often used in metabolic and nutritional research. The compound is characterized by its molecular formula C29H59N3O5S and a molecular weight of 600.87 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves the acetylation of L-cysteine followed by the introduction of a carboxyethyl group. The reaction typically requires the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The carboxyethyl group is introduced through a nucleophilic substitution reaction using a carboxyethylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl and carboxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to investigate metabolic pathways.
Biology: It is used to study the role of cysteine in protein synthesis and function.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism of cysteine-containing drugs.
Industry: It is used in the production of labeled amino acids for research and development purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to act as a chelating agent. It binds to metal ions, particularly heavy metals, to form stable complexes. This property is utilized in various experimental applications to study metal ion interactions and their effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: The non-deuterated version of the compound.
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-13C3: A similar compound labeled with carbon-13 isotopes.
S-Propylcysteine: Another cysteine derivative used in similar research applications
Uniqueness
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling, which provides distinct advantages in tracer studies and metabolic research. The deuterium atoms make it easier to track the compound in biological systems using mass spectrometry .
Propiedades
Fórmula molecular |
C32H59N3O5S |
|---|---|
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C8H13NO5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h2*11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;;6-/m..0/s1/i;;1D3 |
Clave InChI |
AOBVWIWUTOTQQN-BPIHZRJMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
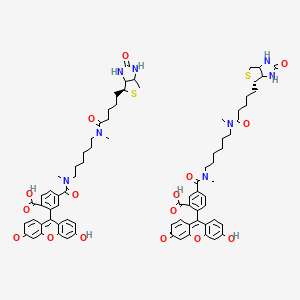
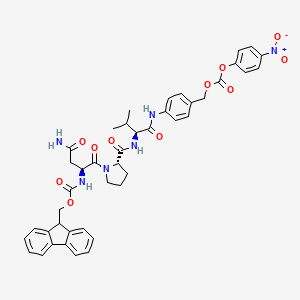
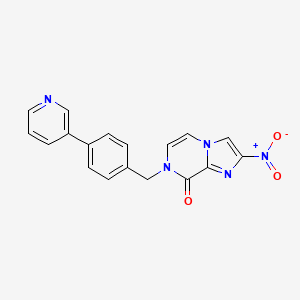
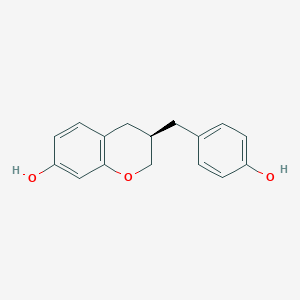
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
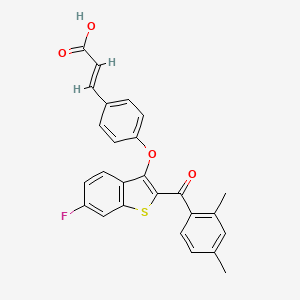
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
